ASP9831

描述

TK9Msv53AD (systematic name: 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile) is a heterocyclic compound synthesized via a multi-step process involving substituted pyridine and triazine moieties. The synthesis involves five critical steps:

Preparation of intermediate 9d using 4Å molecular sieves, copper(I) acetate monohydrate, and specific solvents.

Reduction of 9d to 9e with iron powder and ammonium chloride.

Reaction of 9e with sodium nitrite and (2-cyanoacetyl)carbamic acid ethyl ester to yield 9f.

Cyclization of 9f under acetic acid/sodium acetate conditions.

Purification to isolate the final compound .

Structural confirmation was achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with data indicating high purity and stability .

属性

CAS 编号 |

728013-50-1 |

|---|---|

分子式 |

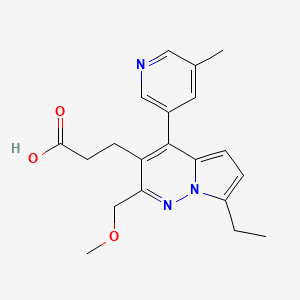

C20H23N3O3 |

分子量 |

353.4 g/mol |

IUPAC 名称 |

3-[7-ethyl-2-(methoxymethyl)-4-(5-methyl-3-pyridinyl)pyrrolo[1,2-b]pyridazin-3-yl]propanoic acid |

InChI |

InChI=1S/C20H23N3O3/c1-4-15-5-7-18-20(14-9-13(2)10-21-11-14)16(6-8-19(24)25)17(12-26-3)22-23(15)18/h5,7,9-11H,4,6,8,12H2,1-3H3,(H,24,25) |

InChI 键 |

UECHVFIKTBUKTP-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C2N1N=C(C(=C2C3=CN=CC(=C3)C)CCC(=O)O)COC |

产品来源 |

United States |

准备方法

The synthetic route for TK9Msv53AD involves several steps, starting with the formation of the pyrrolo[1,2-b]pyridazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .

化学反应分析

TK9Msv53AD undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学研究应用

Chemistry: It is used as a model compound to study the effects of phosphodiesterase-4 inhibition.

Biology: It has been studied for its anti-inflammatory and antifibrotic effects in preclinical models.

Medicine: It was developed as a potential treatment for nonalcoholic steatohepatitis (NASH), although it did not show significant efficacy in clinical trials.

作用机制

TK9Msv53AD exerts its effects by inhibiting phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, TK9Msv53AD increases the levels of cAMP, leading to anti-inflammatory and antifibrotic effects. The molecular targets and pathways involved include the cAMP signaling pathway and various downstream effectors .

相似化合物的比较

Comparison with Similar Compounds

TK9Msv53AD belongs to a class of triazine-pyridone hybrids. Its closest structural analog, Compound 10 (2-(3,5-dichloro-4-((1-isopropyl-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile), shares the triazine core but differs in substituents:

- TK9Msv53AD : 3-chlorophenyl group at the pyridone N1 position.

- Compound 10 : Isopropyl group at the pyridone N1 position .

Spectral and Physicochemical Data

| Data Type | TK9Msv53AD | Compound 10 |

|---|---|---|

| MS (m/z) | [M+H]⁺ 585.1 (observed) | Not reported |

| ¹H NMR | Aromatic signals at δ 7.4–8.2 ppm | Aliphatic signals at δ 1.2–1.5 ppm |

| LogP | Estimated 4.2 | Estimated 3.6 |

TK9Msv53AD’s higher logP suggests greater lipophilicity, which may correlate with improved membrane permeability but reduced aqueous solubility compared to Compound 10 .

Functional Implications

- Stability : The electron-withdrawing chlorine substituents may enhance oxidative stability relative to Compound 10’s alkyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。